tert-butyl2-amino-4-fluorobutanoatehydrochloride

Description

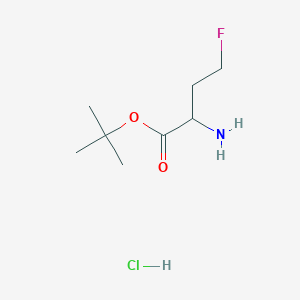

tert-butyl 2-amino-4-fluorobutanoate hydrochloride is a fluorinated ester derivative with a hydrochloride salt functional group. Its structure comprises a tert-butyl ester moiety, an amino group at the second carbon, and a fluorine atom at the fourth carbon of the butanoate backbone. The fluorine atom introduces electronegativity, which may alter electronic properties and resistance to enzymatic degradation. This compound is likely utilized as an intermediate in pharmaceutical synthesis, particularly in the development of bioactive molecules targeting neurological or metabolic pathways.

Properties

IUPAC Name |

tert-butyl 2-amino-4-fluorobutanoate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16FNO2.ClH/c1-8(2,3)12-7(11)6(10)4-5-9;/h6H,4-5,10H2,1-3H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZNNNRBLFICSRN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C(CCF)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17ClFNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl2-amino-4-fluorobutanoatehydrochloride typically involves the esterification of 2-amino-4-fluorobutanoic acid with tert-butyl alcohol in the presence of a suitable catalyst. The reaction is followed by the addition of hydrochloric acid to form the hydrochloride salt. The reaction conditions often include:

Catalysts: Acidic catalysts such as sulfuric acid or p-toluenesulfonic acid.

Solvents: Organic solvents like dichloromethane or ethanol.

Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl2-amino-4-fluorobutanoatehydrochloride can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.

Reduction: The ester group can be reduced to the corresponding alcohol.

Substitution: The fluorine atom can be substituted with other halogens or functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Reagents like sodium iodide in acetone or other nucleophiles.

Major Products:

Oxidation: Formation of nitro or nitroso derivatives.

Reduction: Formation of the corresponding alcohol.

Substitution: Formation of halogenated or functionalized derivatives.

Scientific Research Applications

Pharmaceutical Development

Intermediate in Drug Synthesis

- tert-butyl 2-amino-4-fluorobutanoate hydrochloride serves as a crucial intermediate in the synthesis of several pharmaceutical compounds. Its structure allows for the modification of biological activity, making it valuable in developing drug candidates targeting specific diseases or biological pathways. For instance, the incorporation of fluorine atoms can enhance the lipophilicity of drug molecules, improving their absorption and bioavailability .

Case Study: Drug Candidates

- In research focused on optimizing drug candidates for conditions like cancer or neurological disorders, compounds derived from tert-butyl 2-amino-4-fluorobutanoate hydrochloride have shown promising results. The modification of this compound has led to derivatives with improved potency and selectivity against various biological targets .

Biochemical Research

Enzyme Interaction Studies

- Researchers utilize tert-butyl 2-amino-4-fluorobutanoate hydrochloride to study enzyme interactions and metabolic pathways. The compound's ability to mimic natural substrates allows scientists to explore enzyme mechanisms and identify potential inhibitors or activators, which is critical in drug design .

Case Study: Mechanistic Insights

- A study investigating the interaction of this compound with specific enzymes revealed insights into metabolic pathways that could be exploited for therapeutic purposes. The findings indicated that modifications to the tert-butyl group could significantly alter enzyme affinity, providing a pathway for designing more effective drugs .

Polymer Chemistry

Material Development

- The incorporation of tert-butyl 2-amino-4-fluorobutanoate hydrochloride into polymer matrices enhances material properties such as thermal stability and chemical resistance. This application is particularly beneficial in developing coatings and packaging materials that require durability under various environmental conditions .

Table: Properties of Modified Polymers

| Property | Without tert-butyl 2-amino-4-fluorobutanoate | With tert-butyl 2-amino-4-fluorobutanoate |

|---|---|---|

| Thermal Stability | Moderate | High |

| Chemical Resistance | Low | High |

| Mechanical Strength | Standard | Enhanced |

Analytical Techniques

Chromatography Applications

- In analytical chemistry, tert-butyl 2-amino-4-fluorobutanoate hydrochloride is employed in chromatography techniques to separate and identify complex mixtures. Its unique chemical properties facilitate the development of methods for quality control in pharmaceutical manufacturing .

Case Study: Quality Control

- A case study demonstrated the effectiveness of using this compound in high-performance liquid chromatography (HPLC) for the analysis of pharmaceutical products. The results indicated improved resolution and detection limits, showcasing its utility in ensuring product quality and compliance with regulatory standards .

Mechanism of Action

The mechanism of action of tert-butyl2-amino-4-fluorobutanoatehydrochloride involves its interaction with specific molecular targets. The compound’s amino group can form hydrogen bonds with biological molecules, while the fluorine atom can participate in unique interactions due to its electronegativity. These interactions can influence various biochemical pathways and cellular processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize its properties, tert-butyl 2-amino-4-fluorobutanoate hydrochloride is compared to structurally or functionally related hydrochlorides and fluorinated esters. Below is a detailed analysis supported by data from pharmacological and analytical studies:

Table 1: Comparative Properties of Hydrochloride Salts and Fluorinated Esters

*Calculated based on molecular formula.

†Predicted using ChemDraw software (steric bulk from tert-butyl increases lipophilicity).

‡Ester group may hydrolyze under acidic/basic conditions; fluorine may slow degradation.

§Stability data from RP-HPLC studies .

Key Comparisons

Solubility and Lipophilicity :

- The tert-butyl group in the target compound likely reduces water solubility compared to berberine and gabapentin hydrochlorides but increases membrane permeability relative to polar analogs .

- Its logP (1.8–2.5) aligns with tricyclic antidepressants (e.g., amitriptyline, logP 4.7) but with lower lipophilicity due to the ester group .

Stability: Hydrochloride salts generally exhibit high solution stability (e.g., amitriptyline and dosulepin remain stable >24 hours in solution) . However, the ester group in the target compound may render it susceptible to hydrolysis under extreme pH, contrasting with the robust stability of non-ester hydrochlorides.

Analytical Behavior :

- RP-HPLC methods for similar hydrochlorides (e.g., amitriptyline) show retention times inversely correlated with polarity . The tert-butyl group in the target compound may prolong retention compared to gabapentin but shorten it relative to tricyclics due to intermediate lipophilicity.

Research Findings and Implications

- Pharmacokinetics: Fluorination may extend half-life relative to non-fluorinated esters but requires stability optimization to mitigate ester hydrolysis .

- Analytical Challenges : Standard RP-HPLC methods for hydrochlorides (e.g., Table 6 in ) may require adjustments (e.g., mobile phase pH) to resolve the target compound from degradation products.

Biological Activity

Tert-butyl 2-amino-4-fluorobutanoate hydrochloride is a compound of interest in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and key research findings.

- Chemical Name : Tert-butyl 2-amino-4-fluorobutanoate hydrochloride

- Molecular Formula : C7H14ClFNO2

- Molecular Weight : 195.64 g/mol

- CAS Number : 2248317-83-9

The biological activity of tert-butyl 2-amino-4-fluorobutanoate hydrochloride is primarily attributed to its interaction with various molecular targets in biological systems. The presence of the amino and fluorine groups enhances its ability to modulate enzyme activity and receptor interactions, which can lead to significant physiological effects.

Key Mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes, which can alter metabolic pathways.

- Receptor Binding : It interacts with various receptors, potentially influencing signaling pathways involved in cellular responses.

Biological Activity Overview

The following table summarizes the biological activities reported for tert-butyl 2-amino-4-fluorobutanoate hydrochloride:

Case Studies

-

Cytotoxicity in Cancer Research :

A study evaluated the cytotoxic effects of tert-butyl 2-amino-4-fluorobutanoate hydrochloride on various cancer cell lines. The results indicated that the compound induced apoptosis through the activation of caspase pathways, suggesting its potential as an anticancer agent. -

Antimicrobial Studies :

Research conducted on the antimicrobial properties of this compound revealed significant inhibition of bacterial growth in both Gram-positive and Gram-negative strains. The minimum inhibitory concentration (MIC) values were comparable to standard antibiotics, indicating its potential utility in treating bacterial infections. -

Enzyme Interaction Studies :

Investigations into the enzyme inhibition capabilities showed that tert-butyl 2-amino-4-fluorobutanoate hydrochloride effectively inhibited key metabolic enzymes, leading to altered metabolic profiles in treated cells. This suggests a possible role in metabolic regulation.

Research Findings

Recent studies have highlighted several important findings regarding the biological activity of tert-butyl 2-amino-4-fluorobutanoate hydrochloride:

- Pharmacokinetics : The compound displays favorable pharmacokinetic properties, including good absorption and distribution profiles, making it a candidate for further development.

- Safety Profile : Preliminary toxicity assessments indicate a relatively safe profile at therapeutic doses, although further studies are needed to establish long-term safety.

- Potential Applications : Its diverse biological activities suggest potential applications in drug development for cancer therapy and infectious diseases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.